Methyl 2-acetamido-3-(4-cyano-2,6-dimethylphenyl)prop-2-enoate
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Overview
Description
Methyl 2-acetamido-3-(4-cyano-2,6-dimethylphenyl)prop-2-enoate is an organic compound with a complex structure that includes an acetamido group, a cyano group, and a dimethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-acetamido-3-(4-cyano-2,6-dimethylphenyl)prop-2-enoate typically involves the reaction of 4-cyano-2,6-dimethylbenzaldehyde with methyl acetoacetate in the presence of a base, followed by the addition of acetamide. The reaction conditions often require a solvent such as ethanol and a catalyst to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The process may also include purification steps such as recrystallization or chromatography to obtain the desired compound.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-acetamido-3-(4-cyano-2,6-dimethylphenyl)prop-2-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the acetamido group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted acetamido derivatives.
Scientific Research Applications
Methyl 2-acetamido-3-(4-cyano-2,6-dimethylphenyl)prop-2-enoate has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-acetamido-3-(4-cyano-2,6-dimethylphenyl)prop-2-enoate involves its interaction with specific molecular targets. The cyano group can participate in hydrogen bonding and electrostatic interactions, while the acetamido group can form covalent bonds with nucleophilic sites on proteins or enzymes. These interactions can modulate the activity of biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-acetamido-3-(4-cyano-2,6-dimethylphenyl)acrylate
- Methyl 2-acetamido-3-(4-cyano-2,6-dimethylphenyl)but-2-enoate
Uniqueness
Methyl 2-acetamido-3-(4-cyano-2,6-dimethylphenyl)prop-2-enoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the cyano and acetamido groups allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound in research and industrial applications.
Properties
Molecular Formula |
C15H16N2O3 |
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Molecular Weight |
272.30 g/mol |
IUPAC Name |
methyl 2-acetamido-3-(4-cyano-2,6-dimethylphenyl)prop-2-enoate |
InChI |
InChI=1S/C15H16N2O3/c1-9-5-12(8-16)6-10(2)13(9)7-14(15(19)20-4)17-11(3)18/h5-7H,1-4H3,(H,17,18) |
InChI Key |
OSFIEOHMWYCFBJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1C=C(C(=O)OC)NC(=O)C)C)C#N |
Origin of Product |
United States |
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